molecular formula C24H41NO B11987796 N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide CAS No. 883793-49-5

N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide

Cat. No.: B11987796
CAS No.: 883793-49-5
M. Wt: 359.6 g/mol
InChI Key: MCIWEBMJUCWUJW-UHFFFAOYSA-N
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Description

N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide is an organic compound characterized by the presence of a tetradecanamide group attached to a 2,4,5-trimethylphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide typically involves the reaction of 2,4,5-trimethylbenzylamine with tetradecanoic acid or its derivatives. The reaction is often carried out under conditions that promote amide bond formation, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying amide bond formation and reactivity.

    Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of specialty chemicals, surfactants, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4,5-trimethylphenyl)methyl]acetamide
  • N-[(2,4,5-trimethylphenyl)methyl]hexadecanamide

Uniqueness

N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide is unique due to its specific chain length and the presence of the 2,4,5-trimethylphenylmethyl group

Properties

CAS No.

883793-49-5

Molecular Formula

C24H41NO

Molecular Weight

359.6 g/mol

IUPAC Name

N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide

InChI

InChI=1S/C24H41NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(26)25-19-23-18-21(3)20(2)17-22(23)4/h17-18H,5-16,19H2,1-4H3,(H,25,26)

InChI Key

MCIWEBMJUCWUJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC1=C(C=C(C(=C1)C)C)C

Origin of Product

United States

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